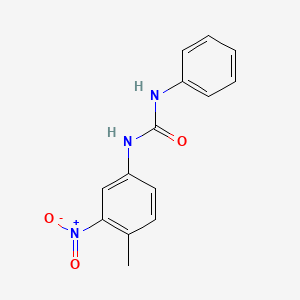![molecular formula C17H17ClN2O3 B5726907 N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, also known as ACEA, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. The compound has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide increases the levels of endocannabinoids in the body, leading to the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the modulation of pain, anxiety, and depression. In addition, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases. Moreover, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, including the development of more potent and selective FAAH inhibitors, the investigation of the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide in various fields, and the elucidation of the molecular mechanisms underlying its biochemical and physiological effects. Moreover, further studies are needed to explore the potential side effects and toxicity of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-chloroethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. The resulting compound is then reacted with N-(4-acetylphenyl)acetamide in the presence of potassium carbonate to yield N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been widely studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to enhance the activity of the endocannabinoid system, leading to the modulation of pain, anxiety, and depression. In immunology, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases. In cancer research, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-15(7-8-16(11)18)23-10-17(22)20-14-5-3-13(4-6-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCLNCWDGNFSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)

![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)





